

Preparation of Rivoglitazone Stock Solutions for Laboratory Use

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Introduction

Rivoglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, **Rivoglitazone** has been investigated for the treatment of type 2 diabetes.[2][3] Accurate and reproducible in vitro and in vivo studies involving **Rivoglitazone** rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of **Rivoglitazone** stock solutions for laboratory research.

Physicochemical and Solubility Data

Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key physicochemical properties of **Rivoglitazone**.



Property	Value	Source
Molecular Formula	C20H19N3O4S	[2]
Molecular Weight	397.45 g/mol	[2]
Appearance	Crystalline solid	[4]
Predicted Water Solubility	0.0388 mg/mL	[1]
Solubility in Organic Solvents	While specific data for Rivoglitazone is limited, data for a similar thiazolidinedione, Pioglitazone, suggests solubility in DMSO and dimethylformamide (DMF) is approximately 2.5 mg/mL. Solubility in ethanol is expected to be lower.	[4]

Experimental Protocols Materials

- Rivoglitazone powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- · Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Sonicator



Protocol 1: Preparation of a 10 mM Rivoglitazone Stock Solution in DMSO

This protocol is recommended for most in vitro cell-based assays, as DMSO is a common solvent for cell culture experiments.

1. Calculations:

To prepare a 10 mM stock solution, the required mass of **Rivoglitazone** needs to be calculated.

- Molecular Weight of Rivoglitazone: 397.45 g/mol
- To make a 1 M solution, you would dissolve 397.45 g in 1 L of solvent.
- Therefore, for a 10 mM (0.01 M) solution in 1 mL (0.001 L):
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 397.45 g/mol x 1000 mg/g
 - Mass = 3.9745 mg

You will need to weigh out approximately 3.97 mg of **Rivoglitazone** powder to prepare 1 mL of a 10 mM stock solution.

2. Weighing Rivoglitazone:

- Tare a clean, empty microcentrifuge tube on a calibrated analytical balance.
- Carefully add approximately 3.97 mg of Rivoglitazone powder to the microcentrifuge tube.
- Record the exact weight.
- 3. Dissolving Rivoglitazone in DMSO:
- Based on the actual weight of the Rivoglitazone powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

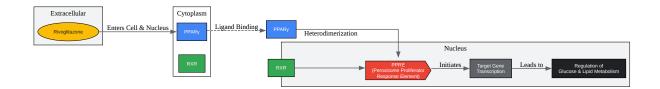


- Volume (mL) = (Mass (mg) / 397.45 g/mol) / 10 mmol/L
- Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Rivoglitazone powder.
- Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
- Visually inspect the solution against a light source to ensure there are no visible particles. If particles persist, brief sonication (5-10 minutes) in a water bath sonicator may be used to aid dissolution.
- 4. Storage and Stability:
- Store the 10 mM Rivoglitazone stock solution in DMSO in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
- Based on data for similar compounds, the stock solution in anhydrous DMSO is expected to be stable for at least 6 months when stored properly.
- For aqueous working solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[4]

Mandatory Visualizations Rivoglitazone Mechanism of Action: PPARy Signaling Pathway

Rivoglitazone acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARy). Upon activation, PPARy forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in glucose and lipid metabolism.[5][6][7]





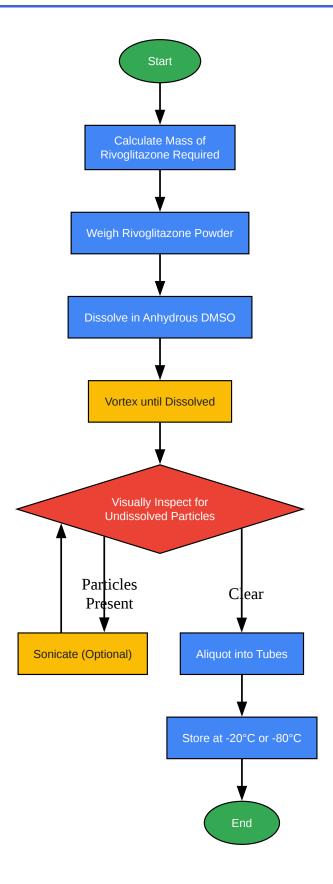
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Caption: PPARy signaling pathway activated by **Rivoglitazone**.

Experimental Workflow: Preparation of Rivoglitazone Stock Solution

The following diagram illustrates the key steps for preparing a **Rivoglitazone** stock solution.





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Caption: Workflow for **Rivoglitazone** stock solution preparation.



Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling Rivoglitazone powder and DMSO solutions.
- Handle DMSO with care as it can facilitate the absorption of substances through the skin.
- Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for **Rivoglitazone** for complete safety information.

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